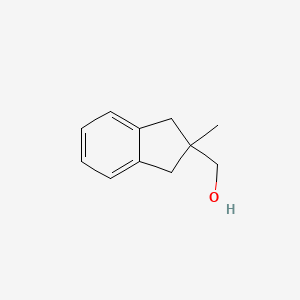

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Description

Properties

IUPAC Name |

(2-methyl-1,3-dihydroinden-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDOAMHNLEBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-methyl-2,3-dihydro-1H-inden-2-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the specific requirements of the production process, such as cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxymethyl group to a chloromethyl group, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, typically at elevated temperatures.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: 2-methyl-2,3-dihydro-1H-inden-2-one or 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid.

Reduction: 2-methyl-2,3-dihydro-1H-indene.

Substitution: 2-methyl-2,3-dihydro-1H-inden-2-yl chloride and other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its hydroxymethyl group enhances its reactivity and versatility in chemical reactions.

Table 1: Common Reactions Involving this compound

Biological Research

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

A series of dihydroindene derivatives were tested against various cancer cell lines. One particular derivative demonstrated an IC value ranging from 0.028 to 0.087 µM, indicating potent antiproliferative activity. The mechanism involved binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Table 2: Anticancer Activity of Dihydroindene Derivatives

| Compound ID | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| 12d | 0.028 - 0.087 | Tubulin polymerization inhibition | |

| 12q | 0.1 | Induces apoptosis and inhibits metastasis | |

| 12j | 0.1 | Cell cycle arrest at G2/M phase |

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential as a building block in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for designing novel therapeutic agents aimed at treating diseases such as cancer and microbial infections .

Biological Activity Insights

The hydroxymethyl group can participate in hydrogen bonding, which may enhance the binding affinity of the compound to its biological targets. This property is crucial for developing effective therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

In industry, this compound finds applications in the production of specialty chemicals and materials such as polymers and resins. Its unique chemical properties make it suitable for formulating high-performance materials used in various applications .

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Ketone Derivatives

- 3-Hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one (): Features a ketone at position 1 and a phenyl group at position 2. The ketone enhances electrophilicity, making it reactive in nucleophilic additions. Applications include intermediates in heterocyclic synthesis .

- (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one (): Contains a benzodioxole-substituted α,β-unsaturated ketone. The conjugated system enables UV/Vis activity, useful in photochemical studies .

Ester and Carboxylate Derivatives

- 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate (): An ester derivative (MW: 255.1 g/mol) with bromine enhancing lipophilicity. Soluble in chloroform and methanol, it serves as a research chemical in halogenated compound studies .

- Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate (): Combines ester and ketone groups. Synthesized via Friedel-Crafts and Dieckmann cyclization, this compound’s stereochemistry is critical for asymmetric catalysis .

Amide and Carboxamide Derivatives

Amine Derivatives

Key Observations:

Hydrophilicity : The target compound’s hydroxyl group increases polarity compared to ester or amide derivatives, but less than carboxylates.

Biological Activity : Amide and amine derivatives (e.g., ) show targeted bioactivity, whereas the target compound’s applications remain exploratory.

Synthetic Utility : Ketone and ester derivatives () are pivotal in asymmetric synthesis due to reactive carbonyl groups.

Biological Activity

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol is a bicyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the molecular formula C11H12O, features a unique structural configuration that allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It consists of a methyl group attached to a dihydroindene moiety with a hydroxymethyl functional group. This configuration is crucial for its biological interactions and activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : The compound showed IC50 values ranging from 4.98 to 14.65 µM against HepG2 cells, indicating moderate potency in inhibiting cancer cell growth .

The mechanism through which this compound exerts its effects involves:

- Tubulin Polymerization Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : The compound has been shown to enhance caspase activity, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells .

Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for other potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved .

- Anti-inflammatory Effects : Compounds derived from this structure have shown promise in reducing inflammation and stabilizing mast cells, which could be beneficial in treating allergic reactions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving starting materials such as substituted indenes. Notably, derivatives of this compound have been synthesized to explore their biological activities further:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Methylated derivative | Exhibits altered biological activity |

| (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol | Amino group inclusion | Potentially enhances receptor binding |

| (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol | Halogenated derivative | Increased reactivity due to chlorine |

These derivatives highlight how slight modifications can lead to variations in biological activity and chemical behavior.

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of dihydroindene derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. Among these, this compound was identified as a promising candidate due to its ability to inhibit tumor growth effectively while demonstrating low toxicity profiles in preliminary tests .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is commonly synthesized via transition-metal-catalyzed reactions or reductive cyclization. A reported procedure involves a two-step process:

Condensation of a carbonyl precursor (e.g., 1,3-dihydro-2H-inden-2-one) with a reducing agent such as NaBH3CN in methanol/acetic acid.

Isolation via filtration and vacuum drying, yielding ~73% over two steps .

Optimization focuses on solvent choice (e.g., MeOH for solubility), stoichiometric ratios, and reaction time (16 h for complete reduction). Purity is confirmed by TLC (Rf = 0.5 in hexane/EtOAc 10:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 1.18 ppm (s, 3H, CH3) and δ 70.6 ppm (C-OH), with diastereotopic protons at δ 2.92/2.67 ppm (J = 15.6 Hz) confirming the indane scaffold .

- IR Spectroscopy : O-H stretch at 3480 cm⁻¹ and C-O vibrations at 1037–1186 cm⁻¹ .

- Mass Spectrometry : Monoisotopic mass (176.120 Da) and molecular formula (C12H16O) are validated via high-resolution MS .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p)) predict:

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate charge-transfer potential.

- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify reactivity toward nucleophiles/electrophiles .

- Molecular Electrostatic Potential (MEP) : Visualizes electron-rich (O-H group) and electron-deficient (aromatic ring) regions, guiding functionalization strategies .

Q. How do crystallographic software tools resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELX Suite : Refines small-molecule structures using high-resolution X-ray data. SHELXL optimizes hydrogen bonding and torsional parameters, critical for confirming stereochemistry .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, distinguishing static disorder from dynamic motion in crystal lattices .

Example: A related indenyl compound showed 0.002 Å mean C-C bond length deviation after SHELXL refinement .

Q. What strategies are employed to modify this compound for targeting biological pathways (e.g., kinase inhibition)?

- Methodological Answer :

- Functionalization : Introducing substituents (e.g., Boc-protected amines) at the indane core enhances binding to targets like B-Raf kinase. A derivative, GDC-0879, showed IC50 = 3.06 μM against phosphorylated MEK1 in melanoma xenografts .

- Structure-Activity Relationship (SAR) : Methyl groups at C2 improve metabolic stability, while hydroxylation at C1 increases solubility for CNS penetration .

- Pharmacodynamic Modeling : Indirect response models link plasma concentrations (e.g., 4.48 μM for tumor stasis) to target inhibition thresholds (>60% pMEK1 suppression) .

Data Contradictions and Resolution

Q. How can discrepancies in NMR data between synthetic batches be systematically addressed?

- Methodological Answer :

- Batch Comparison : Cross-validate ¹H NMR shifts (e.g., δ 7.12–7.19 ppm for aromatic protons) against published spectra .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted carbonyl precursors).

- Deuterated Solvent Effects : Confirm signal splitting patterns in CDCl3 vs. DMSO-d6 to rule out solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.